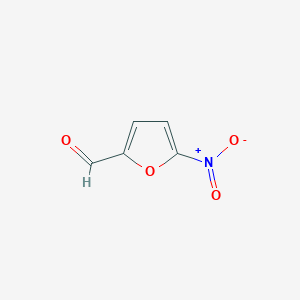
5-Chloro-N-phenylbenzene-1,2-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 5-Chloro-N-phenylbenzene-1,2-diamine often involves nucleophilic substitution reactions. For example, the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with diamines under high pressure leads to the formation of cyclization products, showcasing the reactivity of chlorinated nitrobenzene derivatives towards diamines (Ibata, Zou, & Demura, 1995). Another example includes the preparation of fluorinated diamine monomers through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction (Yang & Hsiao, 2004).
Molecular Structure Analysis
The molecular structure of related compounds often features complex ring systems and substituent groups that influence their chemical behavior. For instance, phosphorus–nitrogen compounds like spiro- and crypta-phosphazene derivatives have been synthesized, showing the versatility of diamine reactions in forming cyclic compounds with interesting structural characteristics (Ilter et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 5-Chloro-N-phenylbenzene-1,2-diamine highlight their reactivity and potential for forming diverse products. For example, the chlorination of 4-methylbenzene-1,2-diamine leads to the formation of various chlorinated products, indicating the reactivity of such compounds toward halogenation (Calvert, Hartshorn, Robinson, & Wright, 1992).
Physical Properties Analysis
The physical properties of compounds structurally related to 5-Chloro-N-phenylbenzene-1,2-diamine, such as polyimides and polyamides derived from similar diamines, include high glass transition temperatures, indicating thermal stability, and excellent solubility in common organic solvents, which is beneficial for processing and application (Liaw, Huang, Hsu, & Chen, 2002).
Chemical Properties Analysis
The chemical properties of analogues of 5-Chloro-N-phenylbenzene-1,2-diamine reveal their potential for further chemical modifications and applications. The solubility, thermal stability, and reactivity towards various chemical reactions make these compounds interesting for research and potential industrial applications. The synthesis of polyimides from diamines with phenyl phenoxy groups illustrates the versatility and chemical resilience of these materials (Morikawa, Miyata, & Nishimura, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis of Oligomeric Domains : Krebs and Jørgensen (2002) explored the synthesis of oligomeric domains using monomers related to 5-Chloro-N-phenylbenzene-1,2-diamine. They investigated the creation of zigzag type stacks of trimers and 9-mers of different diureidobenzenes and diureidonaphthalenes through X-ray crystallography and NMR (Krebs & Jørgensen, 2002).
Reactions under High Pressure : Ibata, Zou, and Demura (1995) studied the reactions of similar compounds under high pressure, focusing on the formation of cyclization products. They examined how different diamines, including those related to 5-Chloro-N-phenylbenzene-1,2-diamine, react with tetrachloronitrobenzene (Ibata et al., 1995).
Gas Separation Membranes : Dinari, Ahmadizadegan, and Asadi (2015) explored the use of a novel diamine with ether and phenyl linkages in the fabrication of poly(ether imide)s thin films, which show potential in gas separation applications. Their research highlighted the synthesis of the diamine and its application in creating polymers with desirable properties for gas separation (Dinari et al., 2015).
Fluorinated Polyimides : Yang and Hsiao (2004) synthesized novel fluorinated diamine monomers and used them to create fluorinated polyimides with beneficial properties such as solubility, thermal stability, and low color intensity. These polymers are potential candidates for various high-performance applications (Yang & Hsiao, 2004).
Synthesis of Organosoluble Polyimides : Liaw, Liaw, and Yu (2001) investigated the synthesis of new polyimides based on flexible diamines, highlighting the process of creating organosoluble polyimides with advantageous thermal and solubility properties (Liaw et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-N-phenylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPYUECFYIYBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987980 | |
| Record name | 4-Chloro-N~2~-phenylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-phenylbenzene-1,2-diamine | |
CAS RN |
68406-47-3 | |
| Record name | 4-Chloro-N2-phenyl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68406-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-phenylbenzene-1,2-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068406473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N~2~-phenylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-N-phenylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


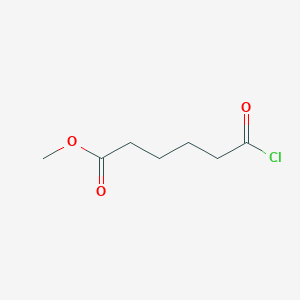
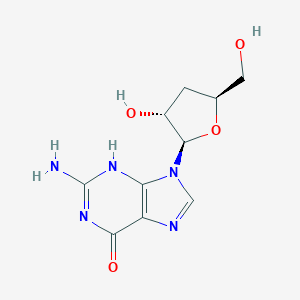



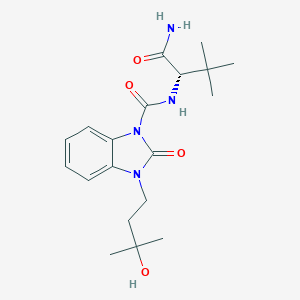
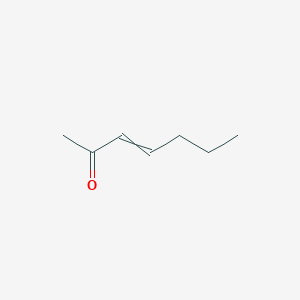
![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)
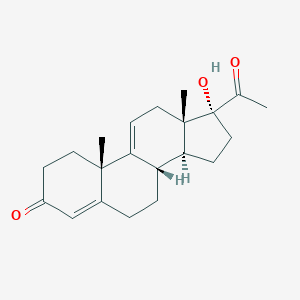
![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)
